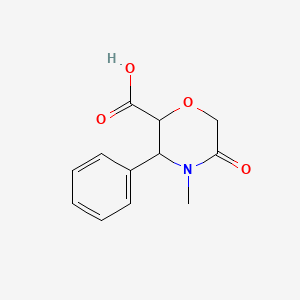
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
説明
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets, making it a subject of interest in drug design and synthesis.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a methyl group at the 4-position, a phenyl group at the 3-position, and a carboxylic acid functional group at the 2-position. These features contribute to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Methyl, Phenyl, Carboxylic Acid |
| Chemical Class | Morpholine Derivative |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a potential candidate for antibiotic development. The mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma). The cytotoxic effects are believed to be mediated through the activation of caspases and modulation of p53 expression levels.
Case Study: Anticancer Activity Evaluation
A recent study assessed the cytotoxicity of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| CaCo-2 (Colon Adenocarcinoma) | 15.8 |
| MCF-7 (Breast Cancer) | 10.0 |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. Preliminary studies suggest that it may interact with key enzymes involved in cell proliferation and apoptosis regulation. Further research is required to elucidate the detailed mechanisms involved.
Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that can enhance its biological activity or improve pharmacokinetic properties.
Industrial Applications
Beyond medicinal uses, there is potential for this compound in agricultural chemistry, particularly in developing agrochemicals due to its biological activity against pests and pathogens.
特性
IUPAC Name |
4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKTVMFCLHPCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















